Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-
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Overview
Description
Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with morpholine and subsequent boronation. The reaction conditions often include the use of solvents such as toluene and pyridine, and reagents like benzoyl chloride for acylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids such as phenylboronic acid, benzylboronic acid, and 4-morpholinylboronic acid .
Uniqueness
What sets boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- apart is its unique structure, which combines a boronic acid group with a morpholinylcarbonyl-pyridinyl moiety. This combination enhances its reactivity and specificity in various chemical and biological applications .
Biological Activity
Boronic acids are a class of organic compounds that contain a boron atom bonded to a hydroxyl group and an alkyl or aryl group. The compound Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- (CAS No. 1444624-20-7) is notable for its potential biological activity, particularly in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, and implications in various fields.
Chemical Structure and Properties
The structure of Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- features a boron atom attached to a pyridine ring and a morpholine-derived carbonyl group. The presence of these functional groups is crucial for its interaction with biological systems.
Structure
- Molecular Formula : C13H15B N2O3
- Molecular Weight : 245.08 g/mol
Boronic acids are known to interact with biomolecules through reversible covalent bonding, particularly with diols and amino acids. This property makes them useful in drug design, particularly for developing protease inhibitors and targeting enzymes involved in various diseases.
- Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue, effectively blocking substrate access.
- Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy by selectively targeting cancer cells while sparing normal cells.
Case Studies
- Antitumor Activity : A study demonstrated that certain boronic acid derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
- Antiviral Properties : Research has indicated that boronic acids can inhibit viral replication by interfering with viral proteases essential for viral maturation .
Research Findings
A comprehensive review highlighted the versatility of boronic acids in biomedical applications, emphasizing their role in drug development due to their ability to form dynamic covalent bonds with biomolecules .
Synthesis of Boronic Acid Derivatives
The synthesis of Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the following steps:
- Starting Materials : A pyridine derivative and a morpholine carbonyl compound.
- Reaction Conditions : The reaction is often carried out under mild conditions using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the desired boronic acid structure .
Table 1: Synthesis Overview
Step | Starting Material | Reaction Type | Conditions |
---|---|---|---|
1 | Pyridine derivative | Suzuki coupling | Mild temperature |
2 | Morpholine carbonyl | Coupling reaction | Palladium catalyst |
Applications in Drug Development
The unique properties of boronic acids make them valuable in various therapeutic areas:
- Cancer Therapy : Targeting specific tumor markers.
- Antiviral Agents : Developing inhibitors for viral proteases.
- Diagnostic Tools : Utilizing their binding properties for biosensors.
Table 2: Potential Applications
Application Area | Description |
---|---|
Cancer Treatment | Inhibitors targeting tumor growth |
Antiviral Drugs | Blocking viral replication |
Biosensors | Detecting specific biomolecules |
Properties
IUPAC Name |
[6-(morpholine-4-carbonylamino)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O4/c15-10(14-3-5-18-6-4-14)13-9-2-1-8(7-12-9)11(16)17/h1-2,7,16-17H,3-6H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVYTHGPJIFFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)N2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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